molecular formula C28H30N4O3S2 B2920181 4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922665-37-0

4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2920181
CAS No.: 922665-37-0
M. Wt: 534.69
InChI Key: CMGPYKXPXBJAPV-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining azepane, benzo[d]thiazole, and pyridine moieties, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Azepane Sulfonyl Intermediate: The initial step involves the sulfonylation of azepane. Azepane is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the azepan-1-ylsulfonyl intermediate.

    Synthesis of the Benzo[d]thiazole Derivative: The benzo[d]thiazole moiety is synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reactions: The final step involves coupling the azepan-1-ylsulfonyl intermediate with the benzo[d]thiazole derivative and pyridine-2-ylmethylamine. This is typically achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S2/c1-2-21-10-9-12-25-26(21)30-28(36-25)32(20-23-11-5-6-17-29-23)27(33)22-13-15-24(16-14-22)37(34,35)31-18-7-3-4-8-19-31/h5-6,9-17H,2-4,7-8,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGPYKXPXBJAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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